molecular formula C24H20N2O2S B2431491 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 314275-42-8

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2431491
CAS No.: 314275-42-8
M. Wt: 400.5
InChI Key: SHVWXTQINSCTGH-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a complex organic compound characterized by the presence of a thiazole ring, an ethylphenyl group, and a phenoxybenzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves the condensation of 4-ethylphenyl isothiocyanate with 2-aminothiazole, followed by the reaction with 4-phenoxybenzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
  • **N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
  • **N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine

Uniqueness

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxybenzamide moiety, in particular, contributes to its potential as a versatile compound in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-2-17-8-10-18(11-9-17)22-16-29-24(25-22)26-23(27)19-12-14-21(15-13-19)28-20-6-4-3-5-7-20/h3-16H,2H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVWXTQINSCTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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